molecular formula C14H19NO4 B13251994 tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

Cat. No.: B13251994
M. Wt: 265.30 g/mol
InChI Key: GWOIRAZYPLMUCJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-6-11(9-16)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17)

InChI Key

GWOIRAZYPLMUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formyl-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.283 g/mol
  • CAS Number : 156866-52-3
  • PubChem CID : 2794832

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound's carbamate group is known to enhance its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of methoxyphenyl carbamates have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that this compound may also possess similar antioxidant capabilities.

Acetylcholinesterase Inhibition

In related research, compounds structurally similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through in vitro studies. It has been suggested that similar compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related damage in various tissues .

Case Studies

StudyFindings
Study 1 Investigated the antioxidant effects of methoxyphenyl carbamates. Results indicated a significant reduction in oxidative stress markers in treated cells.
Study 2 Evaluated the AChE inhibitory activity of related carbamates. Found effective inhibition at low micromolar concentrations, suggesting potential for cognitive enhancement.
Study 3 Reported on the anti-inflammatory properties of similar compounds, demonstrating reduced cytokine levels in cell cultures exposed to inflammatory stimuli.

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